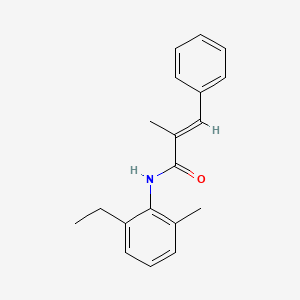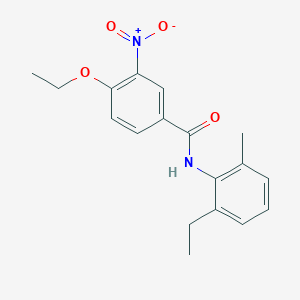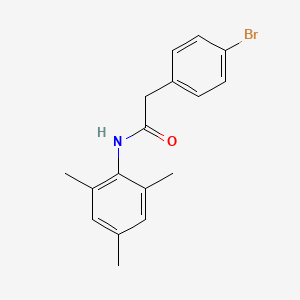
N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylacrylamide, commonly known as EMMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EMMPA is a non-opioid analgesic agent that has been shown to have potent antinociceptive effects in animal models. This compound has also been investigated for its potential therapeutic applications in the treatment of chronic pain.
作用機序
The exact mechanism of action of EMMPA is not fully understood. However, it is believed that EMMPA acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, EMMPA can reduce the transmission of pain signals and thereby reduce pain sensitivity.
Biochemical and Physiological Effects
EMMPA has been shown to have a number of biochemical and physiological effects. In animal studies, EMMPA has been shown to reduce inflammation and oxidative stress, which are both associated with chronic pain. EMMPA has also been shown to have a neuroprotective effect, which means that it can protect nerve cells from damage.
実験室実験の利点と制限
One of the main advantages of using EMMPA in lab experiments is its potency and long duration of action. This makes it a useful tool for studying the mechanisms of chronic pain and for developing new therapeutics for the treatment of chronic pain. However, one limitation of using EMMPA is its potential toxicity. EMMPA has been shown to have toxic effects on the liver and kidneys in some animal studies, which means that caution should be exercised when using this compound in lab experiments.
将来の方向性
There are a number of future directions for research on EMMPA. One area of research is the development of new analogues of EMMPA that have improved potency and selectivity for voltage-gated sodium channels. Another area of research is the investigation of the potential therapeutic applications of EMMPA in other diseases, such as epilepsy and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of EMMPA and to identify potential side effects and toxicities associated with its use.
合成法
EMMPA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Horner-Wadsworth-Emmons reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester in the presence of a base. Both methods have been successfully used to synthesize EMMPA.
科学的研究の応用
EMMPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Animal studies have shown that EMMPA has potent antinociceptive effects, which means that it can reduce pain sensitivity in response to noxious stimuli. EMMPA has also been shown to have a longer duration of action compared to other non-opioid analgesic agents, which makes it a promising candidate for the treatment of chronic pain.
特性
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-4-17-12-8-9-14(2)18(17)20-19(21)15(3)13-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQHACTCHPVII-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethyl-6-methylphenyl)-2-methyl-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)
